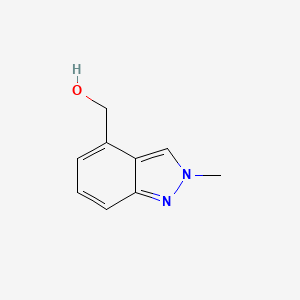

(2-Methyl-2H-indazol-4-yl)methanol

Overview

Description

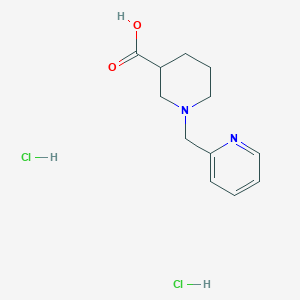

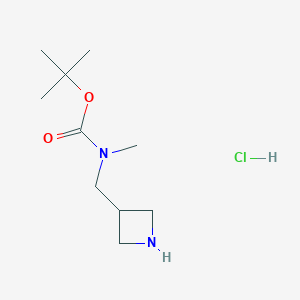

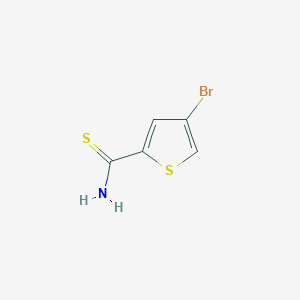

“(2-Methyl-2H-indazol-4-yl)methanol” is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is also known as MIM. It is a solid at ambient temperature .

Synthesis Analysis

The synthesis of 2H-indazoles, such as “(2-Methyl-2H-indazol-4-yl)methanol”, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for “(2-Methyl-2H-indazol-4-yl)methanol” is 1S/C9H10N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-5,12H,6H2,1H3 .Physical And Chemical Properties Analysis

“(2-Methyl-2H-indazol-4-yl)methanol” is a solid at ambient temperature . It has a molecular weight of 162.19 .Scientific Research Applications

Antiviral Applications

Indazole derivatives, including (2-Methyl-2H-indazol-4-yl)methanol, have shown promising antiviral properties. Compounds with the indazole nucleus have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The structural flexibility of indazole allows for high-affinity binding to multiple viral receptors, making it a valuable scaffold for developing new antiviral agents .

Anti-inflammatory Properties

The anti-inflammatory potential of indazole derivatives is well-documented. These compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation. As such, (2-Methyl-2H-indazol-4-yl)methanol could be explored for its efficacy in reducing inflammation-related symptoms in various diseases .

Anticancer Activity

Indazole-based compounds have been identified as potential anticancer agents due to their ability to interfere with tumor growth and proliferation. The indazole nucleus is a common feature in several synthetic drug molecules, which have been found to bind with high affinity to cancer cell receptors. This makes (2-Methyl-2H-indazol-4-yl)methanol a candidate for further research in cancer treatment strategies .

Antimicrobial Effects

The antimicrobial activities of indazole derivatives extend to a broad spectrum of microorganisms. Studies have shown that these compounds possess moderate to high activity against various bacterial strains, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. This suggests that (2-Methyl-2H-indazol-4-yl)methanol could be used in the development of new antimicrobial drugs .

Antidiabetic Potential

Indazole derivatives have also been explored for their antidiabetic properties. These compounds can play a role in regulating blood sugar levels, making them of interest for diabetes management and treatment. Research into (2-Methyl-2H-indazol-4-yl)methanol could uncover new avenues for controlling diabetes through pharmacological intervention .

Neuroprotective Effects

The indazole nucleus is present in various compounds that exhibit neuroprotective properties. These substances can protect neuronal cells from damage, which is crucial in the treatment of neurodegenerative diseases. Investigating the neuroprotective potential of (2-Methyl-2H-indazol-4-yl)methanol could lead to the development of novel therapies for conditions like Alzheimer’s and Parkinson’s disease .

Safety and Hazards

Mechanism of Action

Target of Action

Indazole derivatives, which include (2-methyl-2h-indazol-4-yl)methanol, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell cycle regulation and volume control, respectively .

Mode of Action

For instance, they can inhibit the activity of certain kinases, thereby affecting cell cycle regulation and volume control .

Biochemical Pathways

Given its potential interaction with kinases, it’s plausible that it could impact pathways related to cell cycle regulation and cell volume control .

Result of Action

Based on the known effects of indazole derivatives, it’s possible that this compound could have anti-inflammatory, antimicrobial, and anticancer effects .

properties

IUPAC Name |

(2-methylindazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-5-8-7(6-12)3-2-4-9(8)10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNFPEFJWKQKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1438411.png)

![tert-Butyl 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethylcarbamate](/img/structure/B1438414.png)